molecular formula C15H16Cl2F4N4 B3010583 4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride CAS No. 1431964-24-7

4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride

Cat. No.: B3010583
CAS No.: 1431964-24-7
M. Wt: 399.21
InChI Key: TVBQHMBCAPQVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C15H16Cl2F4N4 and its molecular weight is 399.21. The purity is usually 95%.
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Biological Activity

4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a synthetic compound notable for its potential therapeutic applications in various diseases, particularly cancer. Its unique molecular structure, characterized by a pyrimidine core and multiple fluorinated groups, enhances its biological activity and lipophilicity, making it a candidate for drug development.

Chemical Structure and Properties

The compound's molecular formula is C15H16Cl2F4N4C_{15}H_{16}Cl_2F_4N_4 with a molecular weight of approximately 399.21 g/mol. The presence of fluorine atoms in both the phenyl and trifluoromethyl groups contributes to its enhanced reactivity and binding affinity to biological targets.

PropertyValue
Molecular FormulaC15H16Cl2F4N4
Molecular Weight399.21 g/mol
PurityTypically ≥ 95%

Research indicates that this compound may act as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cells. Inhibition of PARP can enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells. This mechanism is particularly relevant in the context of treating cancers that exhibit deficiencies in DNA repair pathways, such as certain types of breast and ovarian cancers.

Inhibition Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies show that compounds similar to 4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine can inhibit PARP activity effectively, with IC50 values comparable to established PARP inhibitors like Olaparib.

  • IC50 Values :
    • Compound 5e: 18 µM against breast cancer cells.
    • Olaparib: 57.3 µM as a reference.

Case Studies

  • Breast Cancer : A study evaluated the efficacy of several piperazine derivatives against human breast cancer cells, showing that the tested compounds significantly inhibited cell proliferation and induced apoptosis through PARP inhibition.
  • Leukemia : The compound has been investigated for its potential to target FLT3, a receptor tyrosine kinase implicated in leukemia, suggesting its utility in hematological malignancies.

Structural Analogues

Comparative studies with structurally similar compounds reveal variations in biological activity due to differences in substituents and ring structures:

Compound NameStructural FeaturesUnique Aspects
4-(2-Fluorophenyl)-piperazinePiperazine linked to a fluorophenylLess lipophilic than the target compound
4-(Trifluoromethyl)-pyridinePyridine instead of pyrimidineLacks piperazine moiety
4-(Chlorophenyl)-piperazineChlorinated phenyl groupDifferent halogen substitution affects activity

Properties

IUPAC Name

4-(4-fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4.2ClH/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23;;/h1-4,9,20H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBQHMBCAPQVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.